L-Phenylalanine-3-13C

説明

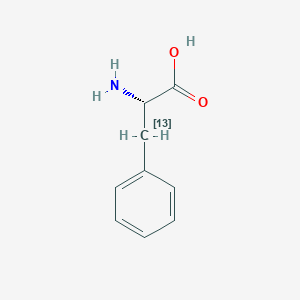

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-phenyl(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-JCNVXSMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2][C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514736 | |

| Record name | L-(beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136056-02-5 | |

| Record name | L-(beta-~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Labeling Strategies for L Phenylalanine 3 13c

Chemical and Biochemical Synthesis Routes for ¹³C-Labeled Phenylalanine

The synthesis of L-phenylalanine labeled with carbon-13 can be achieved through a combination of chemical and enzymatic methods, often referred to as chemo-enzymatic synthesis. These approaches offer the advantage of high specificity and stereoselectivity, which are crucial for producing enantiomerically pure L-amino acids.

One established route for the synthesis of side-chain labeled phenylalanine involves the use of labeled precursors that are then incorporated into the final amino acid structure. For instance, a method analogous to the synthesis of [3-¹⁴C]-L-phenylalanine can be adapted for the production of L-phenylalanine-3-¹³C. This process can start with a ¹³C-labeled benzaldehyde (B42025), which then undergoes a Knoevenagel condensation with an unlabeled acetylglycine or a similar precursor. The resulting azlactone is subsequently hydrolyzed and reduced to yield the desired L-phenylalanine-3-¹³C.

Alternatively, a chemo-enzymatic strategy can be employed, which often provides higher yields and stereospecificity. A common approach involves the synthesis of a ¹³C-labeled cinnamic acid derivative, which is then converted to L-phenylalanine using the enzyme phenylalanine ammonia-lyase (PAL). For the synthesis of L-phenylalanine-3-¹³C, this would typically involve the reaction of a benzaldehyde with a malonic acid labeled with ¹³C at the appropriate position to yield [3-¹³C]-cinnamic acid. The subsequent enzymatic amination of this precursor by PAL results in the stereospecific formation of L-Phenylalanine-3-¹³C. nih.gov The use of enzymes like PAL is advantageous as it directly produces the desired L-enantiomer, often circumventing the need for chiral separation steps. nih.gov

Positional Isotopic Labeling Considerations (e.g., 3-¹³C, Ring-¹³C₆, U-¹³C)

The position of the isotopic label within the phenylalanine molecule is a critical consideration that dictates its application in research. Different labeling patterns, such as labeling at the C-3 position, uniform labeling of the aromatic ring (Ring-¹³C₆), or uniform labeling of the entire molecule (U-¹³C), provide distinct sets of information.

Labeling at a specific site, such as the 3-position (L-Phenylalanine-3-¹³C), is a form of site-specific isotopic labeling (SSIL). This strategy is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy studies of proteins and other macromolecules. By introducing a ¹³C label at a single, known position, the complexity of the NMR spectrum is significantly reduced, allowing for the unambiguous assignment of signals and the study of local dynamics and interactions. utoronto.ca This targeted labeling creates an isolated ¹H-¹³C spin system, which can be used to probe specific structural features and conformational changes within a protein. nih.gov

The choice between these labeling strategies depends on the specific research question. For detailed structural and dynamic studies of a particular region of a protein, site-specific labeling at the 3-position offers clear advantages in spectral simplification and interpretation. utoronto.ca

Microbial Production of Site-Specific ¹³C-Labeled Phenylalanine for Research Applications

Microbial fermentation using genetically engineered strains of bacteria, most notably Escherichia coli, has become a powerful and cost-effective method for producing isotopically labeled amino acids, including site-specifically labeled L-phenylalanine. nih.govnih.govmdpi.com These biological systems can be programmed to synthesize amino acids from simple, isotopically labeled carbon sources, offering a high degree of control over the labeling pattern.

For the production of site-specifically ¹³C-labeled phenylalanine, E. coli strains are often engineered to overproduce this amino acid. This can involve modifying regulatory pathways to enhance carbon flux towards the aromatic amino acid biosynthesis pathway and to remove feedback inhibition of key enzymes. nih.gov By providing a specifically labeled precursor in the growth medium, it is possible to direct the incorporation of the ¹³C isotope to a desired position in the final phenylalanine molecule. For instance, feeding the culture with glycerol (B35011) labeled at a specific carbon position can lead to the production of phenylalanine with ¹³C incorporated at defined sites in the side chain or the aromatic ring. nih.gov

Research has demonstrated the successful bacterial production of phenylalanine with ¹³C incorporation at the Cα, Cγ, and Cε positions. nih.gov This methodology can be adapted to produce L-phenylalanine-3-¹³C by utilizing precursors that are specifically labeled to introduce the ¹³C atom at the benzylic carbon. The produced labeled phenylalanine can then be isolated and purified from the culture medium for use in various research applications, particularly for incorporation into recombinant proteins for NMR studies. nih.govresearchgate.net This biological approach provides an economical and scalable route to access site-specifically labeled amino acids that are essential for modern structural biology and metabolic research. nih.gov

Advanced Analytical Techniques for L Phenylalanine 3 13c Detection and Quantification

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone for the analysis of L-Phenylalanine-3-13C, offering a suite of techniques tailored to specific research questions, from whole-body protein turnover to the spatial distribution of metabolic processes within tissues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for determining the isotopic enrichment of this compound in biological samples. The process involves derivatizing the amino acid to make it volatile, separating it by gas chromatography, and then detecting the different isotopologues by mass spectrometry.

GC-MS can be used to measure low enrichments of amino acids, and its sensitivity can be enhanced by using multiple-atom tracers. cambridge.org For instance, the use of L-[ring-2H5]-phenylalanine has allowed for measurements at 0.005 atom % excess with a precision of ± 0.0003 atom %. cambridge.org This level of precision is comparable to that of GC-C-IRMS for U-13C-labeled amino acids. cambridge.org

Research has shown that while standard GC-quadrupole MS instruments are effective, newer time-of-flight (TOF) and quadrupole time-of-flight (QTOF) instruments can also be used for stable isotope tracing studies, yielding similar biological results. acs.org A key challenge in GC-MS analysis is the accurate determination of isotopic enrichment below 1%, which requires sophisticated data processing to correct for naturally occurring isotopes. mdpi.com

Table 1: Comparison of GC-MS Instruments for Stable Isotope Tracing

| Instrument Type | Key Features | Application in Isotope Tracing |

| GC-Single Quadrupole MS (GC-SQ MS) | Standard, widely available instrument. | Sufficient for detecting isotope traces below 1% with appropriate data processing. mdpi.com |

| GC-Time-of-Flight MS (GC-TOF MS) | Higher mass resolution and sensitivity compared to SQ MS. | Provides similar biological results to SQ MS for amino acid analysis. acs.org |

| GC-Quadrupole Time-of-Flight MS (GC-QTOF MS) | High mass resolution and accuracy. | Offers the additional capability to identify unknown compounds with significant isotope enrichment. acs.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Quantitative Assays

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and highly precise method for quantifying this compound. This technique separates the amino acid in its liquid phase and uses two stages of mass analysis (tandem mass spectrometry) to achieve high selectivity and sensitivity.

A comparative study of different mass spectrometry techniques for measuring L-[ring-13C6]phenylalanine incorporation into muscle proteins found that LC-MS/MS is optimally suited for precise measurements, especially in samples with low abundance and small quantity. nih.gov The study reported an intra-assay coefficient of variation of 1.7% and an inter-assay coefficient of variation of 3.2% for LC-MS/MS, which was superior to GC/MS and GC/MS/MS. nih.gov

LC-MS/MS methods are frequently used in quantitative assays for phenylalanine in biological matrices like plasma. researchgate.netnih.gov These assays often employ multiple reaction monitoring (MRM) to enhance specificity. For L-Phenylalanine-13C, the transition m/z 167→121 is commonly monitored. researchgate.net

Table 2: Performance of LC-MS/MS in L-[ring-13C6]phenylalanine Enrichment Measurement

| Parameter | LC-MS/MS | GC/C/IRMS | GC/MS/MS | GC/MS |

| Intra-assay CV% | 1.7% | 13.0% | 6.3% | 13.5% |

| Inter-assay CV% | 3.2% | 9.2% | 10.2% | 25% |

| Sample Size (µg) | 0.8 | 8 | 3 | 3 |

| R² vs GC/C/IRMS | 0.9962 | - | 0.9942 | 0.9217 |

Data sourced from a comparative study on mixed muscle protein enrichment. nih.gov

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) for High Precision Measurements

For the highest precision in isotopic enrichment measurements, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is the gold standard. In this technique, the sample is first separated by GC, then combusted to convert the analyte into simple gases (like CO2). The isotopic ratio of these gases is then measured by an isotope ratio mass spectrometer.

GC/C/IRMS offers high throughput and requires smaller sample sizes compared to some other methods. nih.gov It is particularly advantageous for measuring the enrichment of multi-labeled amino acids like L-[ring-13C6]phenylalanine. nih.gov The precision of GC/C/IRMS measurements can be very high, although it can be influenced by the derivatization agent used. cambridge.org Studies have shown that the precision of GC/C/IRMS for δ15N values of phenylalanine can be around ± 0.2 ‰. ucsc.edu

This technique has been instrumental in studies of protein turnover and metabolism, allowing for the determination of low levels of isotopic enrichment with high accuracy. lww.com

Application of Mass Spectrometry Imaging for Spatial Distribution Analysis

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section. When applied to studies using L-Phenylalanine-13C, MSI can reveal the localization of the labeled amino acid and its metabolites, providing insights into the spatial heterogeneity of metabolic processes.

A notable application of MSI is the use of Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) to study the kinetics of L-[ring-13C6]-phenylalanine in tumor tissues. nih.govvulcanchem.com This research demonstrated that the highest abundance of the labeled phenylalanine was detected in tumor tissue 10 minutes after injection, with levels decreasing over time. nih.govacu.edu.au Crucially, the study also showed higher concentrations of both L-[ring-13C6]-phenylalanine and its metabolite, L-[ring-13C6]-tyrosine, in viable tumor regions compared to non-viable areas. nih.govnih.gov

MSI provides a dynamic and spatial view of metabolic processes that is not achievable with methods that rely on homogenized tissue samples. researchgate.net

Table 3: Temporal and Spatial Findings from MSI of L-[ring-13C6]-Phenylalanine in Tumor Tissue

| Time Point | Observation | Spatial Location |

| 10 minutes | Highest abundance of ¹³C₆-Phe detected. nih.govacu.edu.au | Higher abundance in viable tumor regions. nih.govnih.gov |

| 30 minutes | Peak enrichment of ¹³C₆-Tyr. nih.gov | Higher abundance in viable tumor regions. nih.govnih.gov |

| 60 minutes | Decreasing trend of ¹³C₆-Phe. nih.gov | - |

Determination of Mass Isotopomer Distributions (MIDs)

The determination of Mass Isotopomer Distributions (MIDs) is a key aspect of stable isotope tracer studies. MIDs describe the relative abundance of all isotopic forms of a molecule. This information is crucial for metabolic flux analysis, which aims to quantify the rates of metabolic pathways.

When L-Phenylalanine-13C is used as a tracer, the MIDs of phenylalanine and its downstream metabolites can be measured to understand how the labeled carbon atoms are incorporated into different molecules. This is typically done using GC-MS or LC-MS/MS. researchgate.netfrontiersin.org

The analysis of MIDs can reveal changes in metabolic pathways under different conditions. For example, in studies of Mycobacterium tuberculosis-infected cells, changes in the MIDs of amino acids, including phenylalanine and tyrosine, indicated alterations in the pentose (B10789219) phosphate (B84403) pathway and other central carbon metabolism pathways upon infection. biorxiv.org Correcting the raw MIDs for natural isotopic abundances is a critical step to accurately determine the tracer-derived labeling. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying this compound. Unlike mass spectrometry, which detects the mass-to-charge ratio of ions, NMR detects the magnetic properties of atomic nuclei. The incorporation of a 13C isotope into the phenylalanine molecule provides a specific signal that can be monitored by NMR.

NMR can be used to determine the site of isotopic labeling within a molecule and to quantify the level of incorporation. nih.gov For instance, 13C-HSQC (Heteronuclear Single Quantum Coherence) experiments can be used to observe the correlation between a 13C nucleus and its attached protons, confirming the position of the label. nih.gov

In studies of protein structure and dynamics, site-specific labeling of phenylalanine with 13C can simplify complex NMR spectra and allow for unambiguous resonance assignment. nih.gov Furthermore, concentration-dependent 1H NMR studies of L-phenylalanine have shown upfield shifts in the aryl proton signals, suggesting the stacking of aromatic rings during self-association. researchgate.net

¹³C NMR Spectroscopy for Direct Carbon Label Detection and Structural Elucidation

Direct detection of the ¹³C nucleus via ¹³C NMR spectroscopy is a fundamental technique for verifying the incorporation and specific location of the isotopic label in L-Phenylalanine-3-¹³C. The ¹³C nucleus is NMR active, and its presence results in distinct signals in the NMR spectrum. ckisotopes.com The chemical shift of the labeled carbon provides unambiguous evidence of its position within the molecule's carbon skeleton.

The large chemical shift range of ¹³C NMR spectroscopy minimizes signal overlap, which is often a challenge in ¹H NMR, allowing for clear identification of individual carbon atoms. ckisotopes.com For L-Phenylalanine-3-¹³C, a significantly enhanced signal will be observed at the chemical shift corresponding to the C3 carbon (the β-carbon of the alanine (B10760859) side chain). This direct detection confirms the success of the isotopic labeling procedure and provides a pure sample for further studies.

Furthermore, ¹³C NMR is instrumental in the structural elucidation of molecules incorporating L-Phenylalanine-3-¹³C. The chemical shift of the C3 carbon is sensitive to its local electronic environment. Any changes in the conformation or binding interactions around this position will induce perturbations in its chemical shift, offering insights into the molecule's three-dimensional structure.

Key Data from ¹³C NMR Analysis of L-Phenylalanine-3-¹³C:

| Parameter | Typical Value Range | Significance |

| ¹³C Chemical Shift (C3) | ~38 ppm (in D₂O) | Confirms the position of the ¹³C label. Sensitive to local conformation and environment. |

| Signal Intensity | Proportional to enrichment | Allows for the quantification of ¹³C incorporation at the C3 position. |

| Spin-Spin Coupling | J-coupling with adjacent ¹H and ¹³C | Provides information on bond connectivity and dihedral angles, aiding in detailed structural analysis. |

This table is interactive. Click on the headers to sort the data.

¹H NMR Spectroscopy for Indirect ¹³C Enrichment Quantification

While ¹³C NMR directly detects the label, ¹H NMR spectroscopy offers a highly sensitive and often more accessible method for the indirect quantification of ¹³C enrichment in L-Phenylalanine-3-¹³C. This is achieved by observing the effects of the ¹³C nucleus on the signals of adjacent protons.

The key principle lies in the phenomenon of heteronuclear spin-spin coupling. The ¹³C nucleus at the C3 position will couple with the two protons attached to it (the β-protons). This coupling splits the ¹H signal of these protons into a doublet, known as ¹³C satellites, which flank the main peak arising from the unlabeled (¹²C) molecules.

The ratio of the integrated intensity of the ¹³C satellite signals to the central ¹H signal provides a direct and accurate measure of the isotopic enrichment at the C3 position.

Research Findings on ¹H-¹³C Coupling for Quantification:

The one-bond heteronuclear coupling constant (¹JCH) between the C3 carbon and its attached protons is a critical parameter. The magnitude of this coupling constant is typically in the range of 125-150 Hz and can be precisely measured from the separation of the satellite peaks in the ¹H NMR spectrum. Advanced NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate the ¹H and ¹³C nuclei directly, providing a clear and unambiguous assignment of the coupled partners and a precise measurement of the coupling constant. researchgate.net

| Technique | Measurement | Information Gained |

| ¹H NMR | Integration of ¹³C satellites vs. central peak | Percentage of ¹³C enrichment at the C3 position. |

| HSQC | Cross-peak correlation between H3 and C3 | Unambiguous assignment of coupled nuclei and precise measurement of ¹JCH. |

| Coupled HSQC | Splitting of cross-peaks | Direct visualization and measurement of ¹JCH. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Utility in Biomolecular NMR for Investigating Protein Dynamics and Structure

The use of L-Phenylalanine-3-¹³C is particularly valuable in the field of biomolecular NMR for studying the structure and dynamics of proteins. sigmaaldrich.com By incorporating this labeled amino acid into a protein, researchers can selectively monitor the phenylalanine residues. eurisotop.comukisotope.com

Probing Protein Structure:

The chemical shift of the C3 carbon is highly sensitive to the local protein environment. Changes in protein folding, ligand binding, or protein-protein interactions that affect the conformation of the phenylalanine side chain will be reflected in the ¹³C chemical shift of the C3 position. This makes L-Phenylalanine-3-¹³C an excellent probe for identifying binding sites and characterizing conformational changes in proteins. eurisotop.com

Investigating Protein Dynamics:

NMR relaxation experiments that measure parameters such as the spin-lattice (T1) and spin-spin (T2) relaxation times of the C3 nucleus provide insights into the motional properties of the phenylalanine side chain on a wide range of timescales. This information is crucial for understanding protein flexibility, which is often linked to function, such as enzyme catalysis and molecular recognition.

Recent Research Applications:

Recent studies have utilized ¹³C-labeled amino acids, including phenylalanine, to investigate complex biological systems. For instance, in metabolic studies of parasites like Plasmodium, ¹³C-labeled precursors are used to trace the flow of carbon through metabolic pathways, revealing unique biochemical features that could be targeted for drug development. gla.ac.uk In the realm of structural biology, the introduction of ¹³C labels facilitates advanced NMR experiments, such as triple-resonance techniques, which are essential for the assignment and structure determination of larger proteins. ukisotope.com The ability to selectively introduce ¹³C labels into a deuterated protein background is a powerful strategy for reducing spectral complexity and enabling the study of high-molecular-weight systems. eurisotop.com

Applications in Metabolic Pathway Research

Protein Turnover and Synthesis Studies

By measuring the rate of incorporation of the labeled phenylalanine into tissue proteins over time, researchers can calculate the fractional rate of protein synthesis (Ks). nih.gov Phenylalanine is an ideal tracer for these studies because it is an essential amino acid, meaning its flux is derived solely from dietary intake and protein breakdown, and it is not synthesized by the body. nih.govnih.gov

Elucidation of Biosynthetic Pathways

Beyond its role in protein synthesis, phenylalanine is a critical precursor for a vast array of other biomolecules. L-Phenylalanine-3-13C serves as an invaluable tracer for mapping the complex biosynthetic pathways that produce these compounds.

Phenylalanine is the gateway to the phenylpropanoid pathway, a major route in plants, fungi, and some bacteria for producing thousands of secondary metabolites. frontiersin.org By supplying this compound to an organism, researchers can follow the ¹³C label as it is incorporated into various downstream products. This provides direct evidence that phenylalanine is a precursor and reveals the flow of carbon through the pathway.

For example, in plants, phenylalanine is first converted to cinnamic acid. The ¹³C label from this compound would be expected to appear in cinnamic acid and subsequently in more complex molecules derived from it, such as flavonoids, lignins, and stilbenes. frontiersin.orgnih.gov This tracing technique is definitive in confirming metabolic links between precursor and product.

The biosynthesis of many secondary metabolites, which are compounds not essential for primary growth but often crucial for defense or signaling, can be investigated using this compound. Phenylalanine is a known precursor for numerous classes of alkaloids, phenolics, and other natural products. researchgate.netmdpi.com

Feeding experiments with labeled phenylalanine can elucidate these pathways. For instance, when a plant or fungus is cultured with this compound, the resulting secondary metabolites can be isolated and analyzed using NMR spectroscopy or mass spectrometry. The position of the ¹³C label in the final product molecule provides a "metabolic map," revealing how the carbon skeleton of phenylalanine was rearranged and modified by the organism's enzymatic machinery to form the new compound. nih.gov This approach has been pivotal in discovering and validating the steps involved in the biosynthesis of pharmacologically important compounds.

Table 2: Phenylalanine-Derived Secondary Metabolites in Plants

| Class of Compound | Example(s) | Role/Significance |

| Phenylpropanoids | Lignin, Flavonoids | Structural support, UV protection, pigmentation frontiersin.org |

| Alkaloids | Scopolamine, Hyoscyamine | Defense, pharmacological activity researchgate.net |

| Stilbenes | Resveratrol | Defense, antioxidant |

| Coumarins | Umbelliferone | Defense, allelopathy |

This table illustrates the diversity of complex biomolecules derived from the phenylalanine precursor, pathways which can be traced using this compound.

Data from tracer experiments with this compound contribute to a broader understanding of metabolic networks. ¹³C-Flux analysis is a powerful technique that uses stable isotope tracing to quantify the rates (fluxes) of all major pathways in central metabolism simultaneously. nih.gov

By measuring the distribution of the ¹³C label from a known source like this compound throughout a network of interconnected metabolites, a computational model can be used to calculate the flow of carbon through different routes. nih.gov This can:

Identify unexpected connections between pathways.

Quantify the partitioning of phenylalanine between protein synthesis and secondary metabolism.

Reveal metabolic bottlenecks or rerouting in response to genetic modification or environmental stress. nih.gov

Ultimately, tracing the fate of this compound provides not just information about a single pathway but helps to construct and validate comprehensive models of an organism's entire metabolic architecture, revealing how different processes are integrated and regulated. biorxiv.org

Research Applications Across Diverse Biological Systems

Research Applications in Microbial Metabolism

The use of ¹³C-labeled substrates is a cornerstone of systems biology, providing a quantitative lens to view the intricate network of reactions that constitute cellular metabolism. researchgate.net L-Phenylalanine-3-¹³C, among other labeled amino acids, serves as a powerful probe in understanding how microorganisms manage their resources and can be engineered for biotechnological purposes.

Fluxomics in Bacterial and Fungal Systems

Metabolic Flux Analysis (MFA) using ¹³C-labeled substrates is a pivotal technique for quantifying the rates (fluxes) of intracellular reactions. mdpi.com When microorganisms are grown on a ¹³C-labeled carbon source, the ¹³C atoms are incorporated into various metabolites. By analyzing the specific patterns of ¹³C enrichment (isotopomer distribution) in key molecules like proteinogenic amino acids, researchers can deduce the active metabolic pathways and their relative contributions. researchgate.net

L-Phenylalanine is particularly useful in these studies. Since its carbon skeleton is derived from the central metabolic precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), the labeling pattern in phenylalanine provides crucial information about the fluxes through the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis. nih.govnih.gov For instance, in a study of an L-phenylalanine-producing Escherichia coli strain, a series of ¹³C-labeling experiments were performed to monitor metabolic fluxes during the production phase. nih.gov Analysis of the ¹³C patterns in metabolites by Nuclear Magnetic Resonance (NMR) spectroscopy allowed for the successful derivation of consecutive flux patterns, providing a dynamic view of the cell's metabolic state. nih.gov Similarly, in the fungus Penicillium chrysogenum, feeding the culture with [U-¹³C]phenylalanine (uniformly labeled) enabled the tracking of its conversion into various downstream products, revealing the dynamics of different metabolic routes. asm.org

| Organism | ¹³C-Labeled Substrate | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| Escherichia coli | ¹³C-Glucose (leading to labeled Phe) | NMR | Monitored dynamic changes in metabolic fluxes during L-phenylalanine production, identifying shifts in pathway usage over time. | nih.gov |

| Penicillium chrysogenum | [U-¹³C]phenylalanine | Mass Spectrometry | Traced the metabolic fate of phenylalanine into protein synthesis, transamination, and hydroxylation pathways for penicillin G production. | asm.org |

| General Microbial Systems | ¹³C-Labeled Substrates (e.g., glucose) | GC-MS, LC-MS, NMR | Labeling patterns in proteinogenic amino acids like phenylalanine are used to calculate fluxes in central carbon metabolism, particularly the pentose phosphate pathway. | mdpi.comnih.gov |

Identification of Metabolic Engineering Targets for Bioproduction

A primary goal of metabolic engineering is to optimize microbial strains for the overproduction of valuable chemicals, such as amino acids. nih.govresearchgate.net Insights from ¹³C-MFA are critical for identifying metabolic bottlenecks and selecting effective gene modification targets. mdpi.com By quantifying fluxes, researchers can pinpoint reactions that divert resources away from the desired product or that are rate-limiting.

In the study of the L-phenylalanine-producing E. coli, flux sensitivity analysis was used to identify the most promising target for metabolic engineering. nih.gov The analysis revealed that high rates of conversion from phosphoenolpyruvate (PEP) to pyruvate (B1213749) were a major reason for a decline in the L-phenylalanine yield. nih.gov This insight led to the hypothesis that overexpressing the gene for phosphoenolpyruvate synthase (pps) could redirect this crucial precursor back towards phenylalanine synthesis, thereby improving the production strain. nih.gov

In another example, resolving the metabolism of phenylalanine in Penicillium chrysogenum using ¹³C-labeling helped identify key enzymes in a natural pathway for producing phenylacetate, a precursor for penicillin G. asm.org This knowledge provides a clear basis for engineering the fungus to improve the industrial production of this antibiotic. asm.org These examples demonstrate how tracing the path of labeled carbon atoms provides a rational foundation for strain improvement, moving beyond simple trial-and-error approaches. nih.gov

Carbon Tracing in Complex Microbial Ecosystems (e.g., Soil Metabolomics)

Understanding carbon flow in complex microbial communities, such as those in soil, is essential for modeling biogeochemical cycles. nih.gov Stable Isotope Probing (SIP) combined with metabolomics uses ¹³C-labeled substrates to track which microbes are active and how carbon is transformed within the community. nih.govnih.gov

Researchers have used a variety of ¹³C-labeled carbon sources, including amino acids, to trace carbon flow into the water-soluble metabolite pool of soil. nih.govresearchgate.net In such experiments, soil is amended with a labeled source, and the ¹³C enrichment in various metabolites is monitored over time. nih.gov These studies have shown that the type of carbon source supplied strongly dictates the profile of labeled metabolites produced by the soil microbial community. nih.govresearchgate.net The ¹³C enrichment in biomass markers like amino acids and nucleic acids can reveal which sources are used for growth. nih.gov Although these studies often use a mixture of labeled compounds, the principles are directly applicable to tracing the fate of L-Phenylalanine-3-¹³C specifically. This approach can reveal the transformation of phenylalanine by the soil microbiome, its incorporation into microbial biomass, and its role in the intricate food web of the soil ecosystem. nih.gov

Research Applications in Plant Metabolism

In plants, phenylalanine is a critical junction between primary and secondary metabolism. It is not only a building block for proteins but also the precursor to a vast array of secondary metabolites vital for plant structure, defense, and reproduction. frontiersin.orgnih.gov L-Phenylalanine-3-¹³C is a key tool for dissecting these complex and essential pathways.

Analysis of Phenylalanine Biosynthesis Pathways and Regulatory Mechanisms

Plants synthesize phenylalanine via the shikimate pathway, with chorismate being a key intermediate. frontiersin.org From chorismate, two alternative routes can lead to phenylalanine: the arogenate pathway or the phenylpyruvate pathway. frontiersin.orgnih.gov Isotope tracing studies are instrumental in determining which pathways are active in different plants or tissues.

For example, a study on tomato fruit used ¹³C flux analysis to investigate phenylalanine synthesis. nih.gov By providing labeled precursors, researchers could establish the activity of the arogenate pathway in ripe fruit. This type of analysis helps to build a complete picture of how plants produce this essential amino acid. Furthermore, studies on the evolution of phenylalanine biosynthesis have shown that key enzymes in the pathway, such as arogenate dehydratase, have become less sensitive to feedback inhibition by phenylalanine in vascular plants. nih.gov This deregulation is thought to have enabled the massive production of phenylalanine-derived compounds like lignin, a defining feature of these plants. nih.gov Using L-Phenylalanine-3-¹³C in labeling experiments allows for direct measurement of these metabolic flows and regulatory dynamics in vivo.

Elucidation of Phenylalanine-Derived Secondary Metabolite Synthesis

Phenylalanine is the gateway to the phenylpropanoid pathway, which produces an enormous diversity of compounds including flavonoids, lignans, stilbenes, and anthocyanins. researchgate.netwikipedia.org Tracing the incorporation of ¹³C-labeled phenylalanine into these molecules provides definitive evidence of biosynthetic origins and pathway connections.

In a study on sorghum, feeding the plants with ¹³C-labeled phenylalanine and tyrosine allowed researchers to identify over 600 metabolite features derived from these amino acids. frontiersin.org The analysis showed that most of these compounds were derived from both precursors, providing clear in planta evidence that sorghum can use both amino acids to synthesize p-coumaric acid-derived phenylpropanoids. frontiersin.org The relative incorporation of ¹³C from each precursor varied between metabolites and tissues, suggesting a complex regulation of metabolic pools. frontiersin.org

In another elegant application, L-[3-¹³C]phenylalanine was administered to Morus alba (white mulberry) cell cultures. cdnsciencepub.comresearchgate.net Subsequent NMR analysis of the isolated products, chalcomoracin (B1204337) and kuwanon J, showed specific ¹³C enrichment. cdnsciencepub.comresearchgate.net This demonstrated that both phenylalanine and tyrosine are incorporated into these complex secondary metabolites, clarifying their biosynthetic route. cdnsciencepub.comresearchgate.net These studies highlight the power of using specifically labeled precursors like L-Phenylalanine-3-¹³C to map the intricate web of plant secondary metabolism.

| Plant/System | ¹³C-Labeled Substrate | Research Focus | Key Finding | Reference |

|---|---|---|---|---|

| Sorghum | ¹³C-Phenylalanine | Identification of Phe-derived metabolites | Identified over 600 metabolites derived from Phe and/or Tyr, showing that both can be precursors to p-coumaric acid-derived compounds. | frontiersin.org |

| Morus alba cell cultures | L-[3-¹³C]phenylalanine | Biosynthesis of chalcomoracin and kuwanon J | Provided direct NMR evidence for the incorporation of the Phe carbon skeleton into complex secondary metabolites. | cdnsciencepub.comresearchgate.net |

| Tomato Fruit | ¹³C-Precursors | Analysis of Phe biosynthesis pathway | ¹³C flux analysis helped establish the operation of the arogenate pathway for Phe synthesis in ripe fruit. | nih.gov |

| Sunflower | ¹³CO₂ | Phenylpropanoid metabolism under varied gas exchange | Non-targeted analysis revealed significant changes in phenylpropanoid metabolism in response to different O₂/CO₂ ratios. | wiley.com |

Investigation of Intracellular Phenylalanine Transport and Compartmentation

The transport of amino acids across cellular and subcellular membranes is a critical process for maintaining cellular homeostasis, protein synthesis, and the production of essential metabolites. L-Phenylalanine-3-13C serves as a valuable tracer to elucidate the mechanisms of intracellular phenylalanine transport and its distribution within different cellular compartments.

Studies have utilized stable isotopes of phenylalanine to investigate its transport across the blood-brain barrier. Large neutral amino acids (LNAAs), including phenylalanine, compete for the same L-type amino acid carrier system for transport into the brain. nih.gov This competition is a key factor in understanding the neurological impacts of diseases like phenylketonuria (PKU), where elevated plasma phenylalanine levels can impair the brain's uptake of other essential LNAAs. nih.gov

Research in fungal systems, such as Penicillium chrysogenum, has employed 13C-labeled phenylalanine to study intracellular metabolite dynamics. Upon introducing the labeled compound, researchers can track its enrichment in intracellular pools. For instance, one study observed that intracellular L-phenylalanine reached 50% enrichment approximately 10 minutes after introduction, a significantly slower rate than the extracellular pool, highlighting the dynamics of transport across the cell membrane. asm.org Such studies help in understanding how phenylalanine is taken up and compartmentalized within the cell for various metabolic processes, including the synthesis of secondary metabolites. asm.org The transport of phenylpropanoids, a class of compounds derived from phenylalanine, across various biological membranes, including the plasma membrane, endoplasmic reticulum, and vacuole, is complex and involves vesicle trafficking and specific membrane transporters. researchgate.net

Animal and Mammalian Metabolism (Non-Clinical Focus)

The use of this compound extends to the study of metabolic pathways in animals and mammals, providing insights into neurotransmitter synthesis and amino acid kinetics in specific tissues.

Investigation of Neurotransmitter Metabolism Pathways

Phenylalanine is a crucial precursor for the synthesis of several key neurotransmitters. wikipedia.org It is first converted to L-tyrosine, which is then a precursor for the catecholamines: dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline). wikipedia.orgnih.gov this compound can be used to trace the flow of carbon from phenylalanine through these critical metabolic pathways.

In conditions like phenylketonuria (PKU), the impaired conversion of phenylalanine to tyrosine leads to elevated phenylalanine levels. wiley.commdpi.com This has significant neurological consequences, as high concentrations of phenylalanine can interfere with the transport of other large neutral amino acids across the blood-brain barrier, thereby affecting the synthesis of neurotransmitters like serotonin (B10506) and catecholamines. wiley.com Furthermore, elevated cerebral L-phenylalanine can directly impact ionotropic glutamate (B1630785) receptors. wiley.com By using labeled phenylalanine, researchers can quantify the flux through these pathways and understand how they are altered in metabolic disorders.

Assessment of Amino Acid Kinetics and Carbon Flux in Specific Tissues and Organs (e.g., Liver, Muscle)

This compound is instrumental in assessing the kinetics of amino acids and the flow of carbon through metabolic pathways in specific tissues like the liver and muscle. Since phenylalanine is an essential amino acid, its flux can be a good indicator of whole-body protein breakdown. nih.gov

In the liver, the primary site of phenylalanine hydroxylation, labeled phenylalanine can be used to determine the rate of its conversion to tyrosine. researchgate.netnih.gov This is a critical step in phenylalanine catabolism. Studies have shown that in response to increased phenylalanine intake, the rates of both hydroxylation and oxidation of phenylalanine increase. nih.gov

In muscle tissue, which does not hydroxylate phenylalanine, tracers like L-[ring-13C6]-phenylalanine are used to measure the rate of muscle protein synthesis. oup.commetsol.com By measuring the incorporation of the labeled amino acid into tissue protein, researchers can quantify the fractional synthesis rate of proteins in specific tissues. oup.com For example, studies have compared protein synthesis rates in different brain regions and skeletal muscle, revealing significantly higher synthesis rates in hippocampal and neocortical tissues compared to muscle. oup.com

Below is a table summarizing findings from a study using L-[ring-13C6]-phenylalanine to determine protein synthesis rates:

| Tissue | Fractional Protein Synthesis Rate (%/hour) |

| Neocortex | 0.067 ± 0.005 |

| Hippocampus | 0.066 ± 0.008 |

| Vastus Lateralis Muscle | 0.025 ± 0.006 |

| Temporalis Muscle | 0.021 ± 0.002 |

Data adapted from a study on human brain and muscle tissue protein synthesis. oup.com Values are represented as mean ± SEM.

Computational Modeling of Cerebral Amino Acid and Neurotransmitter Dynamics

Computational modeling has become an increasingly important tool for understanding complex biological systems. In the context of cerebral metabolism, models are being developed to simulate the transport of large neutral amino acids across the blood-brain barrier and their subsequent metabolism into neurotransmitters. biorxiv.orgbiorxiv.orgfrontiersin.org

These models, often constructed using a series of ordinary differential equations, are based on biochemical rate equations and are validated with experimental data, including data obtained from tracer studies with labeled amino acids like this compound. biorxiv.orgbiorxiv.org A computational model can simulate the complex interactions between diet, plasma amino acid concentrations, and brain neurotransmitter levels. biorxiv.org

For instance, a model was developed to investigate the dynamics of phenylalanine and other competing large neutral amino acids in the neurovascular unit, which includes microvascular brain endothelial cells, interstitial fluid, astrocytes, and neurons. frontiersin.orgfrontiersin.org Such models can predict how fluctuations in plasma phenylalanine, as seen in PKU, propagate into the brain and affect the concentrations of other amino acids and neurotransmitters. frontiersin.org They suggest that elevated phenylalanine levels more significantly impact neurotransmitter levels through non-competitive inhibition of hydroxylases rather than just by limiting precursor availability. biorxiv.org

These computational approaches, informed by experimental data from tracers like this compound, provide a mechanistic foundation to understand and potentially optimize therapeutic strategies for metabolic disorders affecting brain chemistry. biorxiv.org

Emerging Trends and Future Directions in L Phenylalanine 3 13c Research

Advancements in Stable Isotope Tracer Technologies

The foundation of metabolic research using compounds like L-Phenylalanine-3-13C lies in the continuous innovation of stable isotope tracer technologies. Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be incorporated into molecules to trace their metabolic journey within a biological system. nih.govnih.gov The choice of which carbon atom to label is a critical aspect of experimental design, as it influences the ability to resolve specific metabolic fluxes. nih.gov

Recent advancements are moving beyond simple, uniformly labeled tracers to more complex and strategically labeled molecules. While this compound provides specific information, the development of tracers with multiple labels or unique labeling patterns allows for more focused analyses of particular reactions. researchgate.net This enables researchers to probe specific segments of metabolic networks with greater precision. For example, different labeling patterns in substrates can be computationally tested to determine the optimal choice for a given experimental goal, such as quantifying a specific flux or flux ratio. nih.gov This a priori approach is desirable because ¹³C experiments can be expensive. nih.gov

Furthermore, the methodologies for introducing these tracers into biological systems are becoming more sophisticated. Techniques often involve a primed bolus followed by a constant infusion to help the tracer reach equilibrium quickly within the body's amino acid pools. nih.gov This approach is crucial for accurately measuring dynamic processes like protein turnover in vivo. nih.gov The ongoing development of a wider variety of commercially available, highly enriched stable isotopes is also expanding the toolkit for biomedical investigators, enabling more complex and informative study designs. nih.gov

| Tracer Technology Advancement | Description | Impact on this compound Research |

| Optimal Labeling Design | Computational algorithms are used to predict the most informative ¹³C labeling pattern on a substrate for a specific experimental objective. nih.gov | Allows researchers to design more efficient experiments to maximize the information gained from using specifically labeled phenylalanine tracers. |

| Multi-Isotope Tracers | Combining different stable isotopes (e.g., ¹³C and ¹⁵N) in a single tracer molecule, such as L-[U-¹³C₄, ¹⁵N]threonine used alongside L-[ring-¹³C₆]Phe. researchgate.net | Enables simultaneous measurement of multiple metabolic processes, such as protein synthesis and breakdown, providing a more comprehensive view. |

| Advanced Infusion Protocols | Development of primed constant-infusion techniques to rapidly achieve a steady state of tracer enrichment in biological compartments. nih.gov | Improves the accuracy of kinetic measurements, such as calculating the fractional synthesis and breakdown rates of proteins using this compound. |

Development of High-Throughput Analytical Platforms

The ability to accurately detect and quantify this compound and its downstream metabolites is paramount. The evolution of analytical instrumentation, particularly mass spectrometry (MS), has been a key driver of progress in this field. ethz.ch Modern platforms offer unprecedented sensitivity, resolution, and speed, enabling more comprehensive and high-throughput analyses.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques for measuring isotopic enrichment. researchgate.netacs.org Recent developments in LC-MS, in particular, have allowed for the multiplexing of tracers, which is essential for complex experimental designs. nih.gov High-resolution mass spectrometers, such as orbital ion trap instruments, provide highly precise and accurate mass measurements of molecules. acs.org This capability allows for the direct analysis of ¹³C-labeling in peptides from protein digests, offering an alternative to the traditional method of analyzing hydrolyzed amino acids, which can suffer from degradation of certain amino acids during sample processing. acs.org

Emerging platforms like capillary electrophoresis-mass spectrometry (CE-MS) are also proving valuable. A novel CE-MS system coupled with an Orbitrap mass spectrometer provides a rapid and highly sensitive method for tracing metabolic pathways using very small sample amounts. oup.com Such advancements are critical for studying systems where sample material is limited, such as in studies involving microorganisms or specific cell populations. oup.com These high-throughput platforms not only increase the speed of analysis but also enhance the coverage of the metabolome, providing a more complete picture of how this compound is utilized by the cell. ethz.chunt.edu

| Analytical Platform | Key Features | Relevance to this compound Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A popular and sensitive technique for determining isotopologues of amino acids after derivatization. acs.orgoup.com | Traditionally used to measure the enrichment of ¹³C in phenylalanine from protein hydrolysates to determine protein synthesis rates. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and is suitable for analyzing a wide range of compounds without derivatization. unt.edu High-resolution instruments can precisely measure labeling in intact peptides. acs.org | Enables direct measurement of this compound incorporation into specific proteins by analyzing peptides, providing protein-specific metabolic information. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Provides quick separation and sensitive detection from very small sample volumes (e.g., 1 μl). oup.com | Ideal for high-throughput fluxomics studies where sample availability is minimal, allowing for rapid analysis of amino acid labeling patterns. |

Enhanced Integration of Fluxomics with Multi-Omics and Systems Biology Approaches

Metabolic flux data obtained from this compound tracer studies, a field known as fluxomics, provides a direct measure of cellular activity. researchgate.net However, to gain a holistic understanding of biological systems, this functional data must be integrated with other "omics" layers, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels). researchgate.netnih.gov This multi-omics integration is a major trend that is transforming metabolic research. mdpi.com

The goal is to move beyond correlational studies to a more mechanistic understanding of how metabolic fluxes are regulated. nih.gov For instance, by combining flux data from this compound with transcriptomic data, researchers can determine whether changes in a metabolic pathway's activity are due to altered gene expression or other regulatory mechanisms. nih.gov Similarly, integrating proteomics can reveal how changes in enzyme concentrations correspond to the metabolic fluxes they catalyze.

Several computational frameworks and analytical pipelines are being developed to facilitate this complex data integration. nih.govresearchgate.net These tools help to map disparate data types onto metabolic network models, allowing for a systems-level analysis. nih.gov By contextualizing flux data within the broader landscape of gene and protein regulation, researchers can identify key control points in metabolic networks and uncover how these networks are rewired in disease states. nih.gov This integrated approach is crucial for building comprehensive models of cellular metabolism that can predict physiological responses to various stimuli.

| Omics Layer | Information Provided | Synergy with this compound Fluxomics |

| Transcriptomics | Measures the expression levels of genes, including those encoding metabolic enzymes. | Reveals whether changes in phenylalanine metabolism flux are correlated with or caused by alterations in the transcription of relevant genes. nih.gov |

| Proteomics | Quantifies the abundance of proteins, including the enzymes that directly catalyze metabolic reactions. | Provides a direct link between enzyme concentration and the metabolic rates measured using this compound, helping to distinguish between regulation by enzyme level versus allosteric control. |

| Metabolomics | Measures the concentrations of a wide range of metabolites, providing a snapshot of the cell's metabolic state. | Complements flux data by showing how changes in pathway activity, traced by this compound, affect the pool sizes of related metabolites. |

Innovations in Computational Modeling and Data Interpretation Algorithms

The data generated from this compound experiments are complex, requiring sophisticated computational models to translate isotopic labeling patterns into meaningful metabolic fluxes. researchgate.net ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful model-based technique that has become a standard tool for quantifying intracellular fluxes. nih.govnih.gov This approach uses mathematical models of metabolic networks to simulate expected labeling patterns based on a given set of fluxes, and then iteratively adjusts the fluxes to find the best fit between the simulated and experimentally measured data. nih.gov

Future progress in the field depends heavily on innovations in these computational algorithms. One area of development is the creation of more comprehensive and accurate metabolic network models. nih.gov Another is the improvement of algorithms that can handle the increasing complexity and scale of data from high-throughput experiments. For example, Monte Carlo algorithms are being used to optimize the design of labeling experiments before they are performed, ensuring that the collected data will be maximally informative. nih.gov

Furthermore, new software and mathematical approaches are being developed to integrate data from multiple tracer experiments into a single, comprehensive model. nih.gov This allows for more precise and robust flux estimations than would be possible from a single experiment alone. nih.gov As datasets become larger and multi-omics integration becomes more common, there is a growing need for user-friendly software platforms that can manage and analyze this complex information. researchgate.net The continuous development of these computational tools is essential for extracting actionable biological insights from the rich data provided by tracers like this compound.

| Computational Innovation | Function | Benefit for this compound Research |

| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | A model-based technique to estimate intracellular reaction rates by fitting measured isotopic labeling data to a metabolic network model. nih.gov | Provides quantitative flux maps of phenylalanine metabolism, detailing the rates of protein synthesis, catabolism, and conversion to other metabolites. |

| Monte Carlo Sampling Algorithms | Used for the computational optimization of substrate labeling patterns to enhance the information gained from an experiment. nih.gov | Helps researchers select the most effective tracer strategy to answer specific questions about phenylalanine pathways, improving experimental efficiency. |

| Integrated Data Analysis Models | Mathematical frameworks that can combine multiple datasets (e.g., from different ¹³C-tracers) into a single metabolic model. nih.gov | Increases the accuracy and resolution of flux determination, providing a more reliable picture of complex metabolic systems involving phenylalanine. |

| Multi-Omics Integration Pipelines | Software tools designed to integrate fluxomic, transcriptomic, proteomic, and metabolomic data within a single analytical framework. nih.govresearchgate.net | Enables a systems-level understanding of how phenylalanine metabolism is regulated and interconnected with other cellular processes. |

Q & A

Q. What is the primary application of L-Phenylalanine-3-¹³C in experimental workflows?

L-Phenylalanine-3-¹³C is primarily used as a stable isotope-labeled internal standard in mass spectrometry (MS)-based quantification methods, such as GC-MS or LC-MS. Its ¹³C labeling at the third carbon position ensures minimal interference with natural isotopic distributions, enabling precise quantification of phenylalanine in biological samples. Researchers should prepare stock solutions at 10 mM (e.g., 25 µL aliquots) and validate linearity across expected concentration ranges .

Q. How does isotopic purity (>98%) impact experimental reproducibility?

High isotopic purity (>98%) minimizes contamination from unlabeled or partially labeled species, which could skew quantification in tracer studies. For example, in metabolic flux analysis, even 2% impurity could introduce errors in downstream ¹³C-NMR or MS data interpretation. Researchers should verify purity via certificates of analysis (COA) and cross-check with orthogonal methods like HPLC-UV or tandem MS .

Q. What methodologies are recommended for confirming the structural integrity of L-Phenylalanine-3-¹³C?

- Nuclear Magnetic Resonance (NMR): ¹³C-NMR can confirm the position-specific labeling by identifying the ¹³C peak at the third carbon (δ ~37 ppm for C3 in phenylalanine).

- High-Resolution Mass Spectrometry (HRMS): Compare observed m/z values with theoretical values (e.g., [M+H]+ for L-Phenylalanine-3-¹³C: 166.087 Da vs. 165.078 Da for unlabeled).

- Isotopic Enrichment Analysis: Use isotopic peak ratios in MS spectra to validate enrichment levels .

Q. How should researchers handle discrepancies in reported isotopic labeling positions across literature sources?

Cross-reference synthesis protocols and analytical validation data from primary sources. For instance, some vendors may label "3-¹³C" as the benzylic carbon, while others define it as the β-carbon in the side chain. Consult IUPAC nomenclature guidelines and replicate characterization experiments (e.g., NMR) to resolve ambiguities .

Advanced Research Questions

Q. What experimental design considerations are critical for metabolic flux analysis using L-Phenylalanine-3-¹³C?

- Tracer Administration: Optimize dosing to achieve isotopic steady-state without perturbing natural metabolism (e.g., pulse-chase vs. continuous infusion).

- Sampling Timepoints: Align with the turnover rate of phenylalanine pools (e.g., plasma: minutes; tissue: hours).

- Data Normalization: Correct for natural abundance ¹³C and background noise using matrix-matched controls.

- Modeling Tools: Use software like INCA or OpenFLUX to integrate MS/NMR data into metabolic network models .

Q. How can researchers mitigate isotopic interference in complex biological matrices during LC-MS/MS analysis?

- Chromatographic Separation: Employ UPLC with a C18 column (e.g., 1.7 µm particles) to resolve L-Phenylalanine-3-¹³C from endogenous isomers or metabolites.

- MS Parameters: Use selective reaction monitoring (SRM) with transitions specific to the labeled fragment (e.g., m/z 166 → 103 for ¹³C-labeled vs. 165 → 102 for unlabeled).

- Matrix Effects: Assess ion suppression/enhancement via post-column infusion and apply isotope dilution correction .

Q. What strategies address contradictions in tracer-derived phenylalanine pool sizes across studies?

- Source of Variability: Differences in cell type (e.g., hepatocytes vs. neurons), tracer purity, or extraction protocols.

- Validation Steps:

- Replicate experiments with orthogonal methods (e.g., compare MS data with ¹³C-NMR).

- Perform spike-recovery assays to assess extraction efficiency.

- Use consensus reference materials for inter-laboratory calibration .

Q. How can L-Phenylalanine-3-¹³C be integrated into studies of neurotransmitter synthesis dynamics?

- Experimental Workflow:

Administer L-Phenylalanine-3-¹³C to neuronal cultures or animal models.

Track incorporation into tyrosine (via hydroxylation) and downstream catecholamines (dopamine, norepinephrine) using LC-HRMS.

Quantify fractional enrichment in synaptic vesicles vs. cytoplasmic pools via subcellular fractionation.

- Challenges: Compartmentalization effects and rapid metabolic conversion require high temporal resolution sampling .

Q. What are the limitations of using L-Phenylalanine-3-¹³C in comparative studies with other isotopologues (e.g., ¹⁵N or ²H-labeled forms)?

- Isotopic Effect: ²H labeling may alter enzyme kinetics (e.g., phenylalanine hydroxylase) due to deuterium’s kinetic isotope effect, whereas ¹³C has negligible effects.

- Analytical Interference: ¹⁵N-labeled species require distinct MS transitions (e.g., m/z shifts +1 vs. +1.0034 for ¹³C), complicating multiplexed assays.

- Cost-Benefit: ¹³C labels are preferable for long-term tracer studies due to stability, while ²H labels are cost-effective for short-term assays .

Q. How should researchers design a protocol to assess isotopic dilution effects in in vivo studies?

- Pre-Experimental Phase:

- Quantify baseline phenylalanine pools via LC-MS.

- Model expected dilution using pharmacokinetic software (e.g., NONMEM).

- In-Experiment Adjustments:

- Adjust tracer infusion rates dynamically based on real-time MS data.

- Use compartmental modeling to correct for extracellular vs. intracellular dilution.

- Post-Hoc Analysis: Apply Bayesian statistical methods to account for inter-individual variability .

Methodological Best Practices

- Data Reporting: Follow guidelines from Pharmaceutical Research Instructions for Authors (e.g., report means ± SEM, define statistical significance thresholds) .

- Ethical Compliance: Validate biological safety data (e.g., absence of endotoxins) for in vivo studies, referencing COA documentation .

- Literature Integration: Use databases like PubMed and Reaxys to align experimental designs with prior studies on phenylalanine metabolism, citing primary sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。